2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
2-(2,5-Dioxopyrroxrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a heterocyclic acetamide derivative featuring a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety linked to a pyrazole ring substituted with a tetrahydropyran (oxan-2-yl)methyl group. The compound’s structure combines a polar succinimide group, known for enhancing solubility and protein-binding capacity, with a pyrazole scaffold that is widely explored in medicinal chemistry for its pharmacokinetic adaptability .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c20-13(10-19-14(21)4-5-15(19)22)17-11-7-16-18(8-11)9-12-3-1-2-6-23-12/h7-8,12H,1-6,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSNCIKNJIFRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1H-Pyrazol-4-amine
The introduction of the oxan-2-ylmethyl group to the pyrazole nitrogen proceeds via nucleophilic substitution. A representative protocol involves:
Reagents :
- 1H-Pyrazol-4-amine (1.0 equiv)
- 2-(Bromomethyl)oxane (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Anhydrous dimethylformamide (DMF), 0°C → room temperature, 12 h.
Mechanistic Insight :
The base deprotonates the pyrazole nitrogen, enabling attack on the electrophilic bromomethyl group of the oxane derivative. Tetrahydropyran protection minimizes side reactions at the oxygen atom.
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.45 (s, 1H, pyrazole C3-H), 7.32 (s, 1H, pyrazole C5-H), 4.02–3.89 (m, 2H, oxan OCH2), 3.78 (dd, J = 11.2 Hz, 2H, NCH2), 3.50–3.42 (m, 1H, oxan CH), 1.85–1.45 (m, 6H, oxan CH2).
Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
Cyclization of Succinic Anhydride Derivatives
The pyrrolidinone ring is synthesized via a two-step process:
Step 1 : Reaction of succinic anhydride with ammonium hydroxide yields 2,5-dioxopyrrolidine.
Step 2 : Alkylation with bromoacetic acid introduces the acetic acid side chain:
Reagents :
- 2,5-Dioxopyrrolidine (1.0 equiv)
- Bromoacetic acid (1.1 equiv)
- Triethylamine (2.0 equiv), acetonitrile, reflux, 6 h.
Yield : 68–72% after recrystallization from ethyl acetate.
Characterization Data :
- IR (ATR) : 1745 cm⁻¹ (C=O, pyrrolidinone), 1710 cm⁻¹ (C=O, acetic acid).
- 13C NMR (100 MHz, DMSO-d6) : δ 176.8 (C=O, pyrrolidinone), 170.2 (C=O, acetic acid), 42.5 (CH2COO).
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The convergent synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form the acetamide bond:
Reagents :
- 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.0 equiv)
- 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.05 equiv)
- EDCI (1.2 equiv), HOBt (1.2 equiv)
- N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), dichloromethane, 0°C → room temperature, 24 h.
Optimization Notes :
- Excess DIPEA ensures complete activation of the carboxylic acid.
- Reaction monitoring via TLC (ethyl acetate/hexane 1:1) confirms consumption of the amine.
Yield : 82% after column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) :
- δ 10.21 (s, 1H, NH), 8.12 (s, 1H, pyrazole C3-H), 7.98 (s, 1H, pyrazole C5-H), 4.15–3.92 (m, 4H, oxan OCH2 and NCH2), 3.45–3.38 (m, 1H, oxan CH), 2.85 (s, 4H, pyrrolidinone CH2), 1.80–1.50 (m, 6H, oxan CH2).
13C NMR (100 MHz, DMSO-d6) :
- δ 172.4 (C=O, acetamide), 170.8 (C=O, pyrrolidinone), 140.2 (pyrazole C4), 67.5 (oxan OCH2), 51.3 (NCH2), 45.8 (pyrrolidinone CH2), 25.4–22.1 (oxan CH2).
HRMS (ESI) :
- Calculated for C16H22N4O4 [M+H]+: 343.1712; Found: 343.1715.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Pyrazole Alkylation : Competing alkylation at the C3 position is mitigated by using bulky bases like potassium tert-butoxide.
- Pyrrolidinone Stability : The 2,5-dioxopyrrolidin-1-yl group is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during coupling.
- Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyrazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or pyrazoles.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Structural and Functional Insights:
Succinimide-Acetamide Core: The 2,5-dioxopyrrolidin-1-yl group is a common feature in protease inhibitors (e.g., covalent binders targeting cysteine residues) . Its electron-deficient carbonyl groups enhance electrophilicity, enabling nucleophilic attack by catalytic residues in enzymes.
Pyrazole Substitutions :
- The oxan-2-ylmethyl group in the target compound introduces a cyclic ether, improving solubility and metabolic stability compared to simpler alkyl substituents (e.g., methyl in ) .
- Pyrazole derivatives with aryl substituents (e.g., phenyl in ) exhibit enhanced antimicrobial activity due to hydrophobic interactions with bacterial membranes or enzymes .
Biological Activity Trends :
- Arylacetamide pyrazoles (e.g., ) show antimicrobial efficacy, with MIC values <10 µg/mL against C. albicans .
- Oxadiazole derivatives () often display kinase inhibitory or antiproliferative activities, though specific data for the listed compound are lacking .
Synthetic Routes :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) for pyrazole functionalization, followed by amidation with succinimide anhydride (similar to ) .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.33 g/mol. The structure includes a pyrrolidine ring, an oxan group, and a pyrazole moiety, which contribute to its diverse biological activities.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of related compounds derived from the 2,5-dioxopyrrolidin framework. For instance, a study reported that hybrid compounds exhibited significant protective effects in various seizure models, including:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Induced Seizures
- 6 Hz Seizure Model
One specific derivative demonstrated an effective dose (ED50) of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz model, indicating strong anticonvulsant potential .
Antinociceptive Activity
The compound has also shown promise in pain management. In formalin-induced pain models, it displayed significant antinociceptive effects, likely mediated through modulation of central sodium/calcium currents and antagonism of the TRPV1 receptor . This suggests potential applications in treating neuropathic pain conditions.
The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is believed to involve multiple targets:
- Sodium Channels : Inhibition may reduce neuronal excitability.
- Calcium Channels : Modulation could lead to decreased neurotransmitter release.
- TRPV1 Receptor : Antagonism may alleviate pain by blocking pathways associated with nociception.
Pharmacokinetics and Toxicology
In vitro assays have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for derivatives of this compound. These properties are crucial for further development as therapeutic agents .
Case Studies
Several studies have investigated the effects of similar compounds in animal models:
- Study A : Evaluated the anticonvulsant efficacy in mice using the MES test.
- Results indicated a significant reduction in seizure duration compared to controls.
- Study B : Assessed antinociceptive effects using formalin-induced pain models.
- The compound significantly reduced pain scores at various doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
